![molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8](/img/structure/B1339467.png)
4-Fluorobenzo[d][1,3]dioxole
Descripción general
Descripción
4-Fluorobenzo[d][1,3]dioxole is a heterocyclic organic compound. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of 4-Fluorobenzo[d][1,3]dioxole is C7H5FO2 .
Synthesis Analysis
The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzo[d][1,3]dioxole is characterized by a benzodioxole core with a fluorine atom at the 4-position . The InChI string of the compound isInChI=1S/C7H5FO2/c8-5-2-1-3-6-7 (5)10-4-9-6/h1-3H,4H2 . Physical And Chemical Properties Analysis
4-Fluorobenzo[d][1,3]dioxole has a molecular weight of 140.11 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The topological polar surface area of the compound is 18.5 Ų .Aplicaciones Científicas De Investigación
Synthesis of Boronic Acid Derivatives
The compound “(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid” is a derivative of 4-Fluorobenzo[d][1,3]dioxole . This derivative has a molecular weight of 183.93 and is stored under an inert atmosphere at 2-8°C . It’s used in various chemical reactions due to its unique properties .
Metal-Organic Frameworks (MOFs)
4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) . These MOFs have different physical properties and are used in various applications .
Therapeutic Applications
4-Fluorobenzo[d][1,3]dioxole has gained significant attention in scientific research due to its potential therapeutic applications. However, the specific therapeutic applications are not mentioned in the source.
Industrial Applications
In addition to its therapeutic applications, 4-Fluorobenzo[d][1,3]dioxole also has potential industrial applications. The specific industrial applications are not mentioned in the source.
Safety and Hazards
4-Fluorobenzo[d][1,3]dioxole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mecanismo De Acción
Target of Action
It’s worth noting that dioxole functionalized compounds have been used in the synthesis of metal-organic frameworks (mofs) .
Mode of Action
In the context of MOFs, dioxole functionalized compounds can bind to metal ions, such as Zinc (Zn) . This interaction can lead to the formation of new MOF materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluorobenzo[d][1,3]dioxole is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
In the context of MOFs, the binding of dioxole functionalized compounds to metal ions can lead to the formation of new MOF materials .
Action Environment
The action of 4-Fluorobenzo[d][1,3]dioxole can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . These conditions can affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPYMLLBJNBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578135 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[d][1,3]dioxole | |
CAS RN |
943830-74-8 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

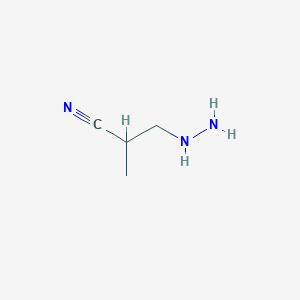
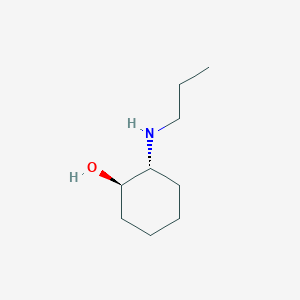
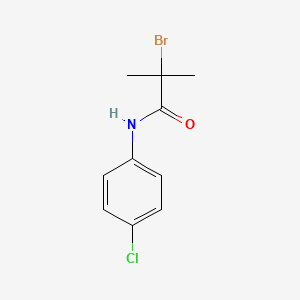
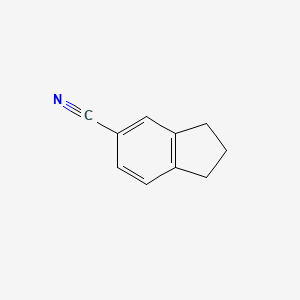
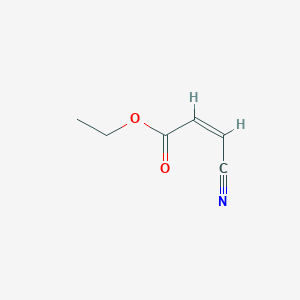
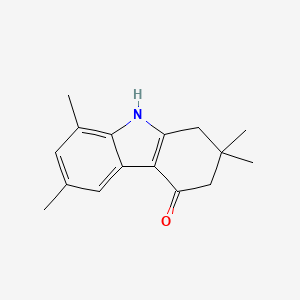
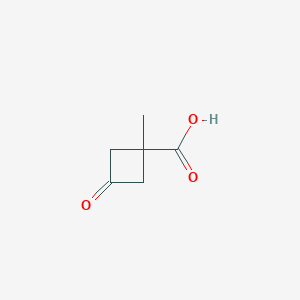
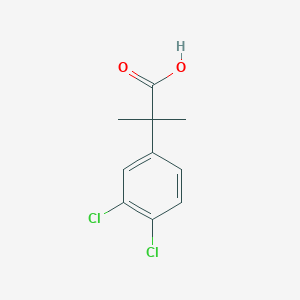
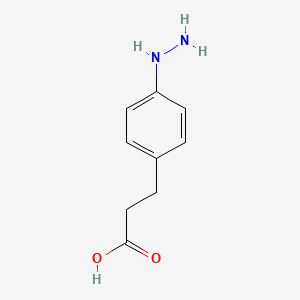
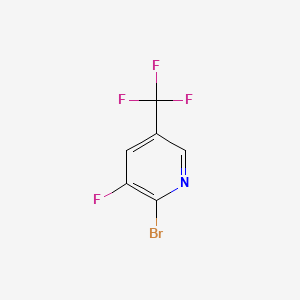
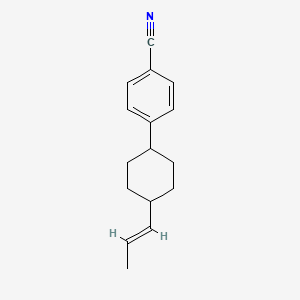
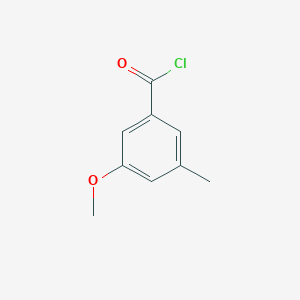
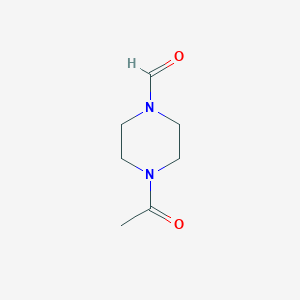
![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)